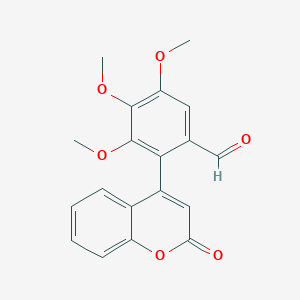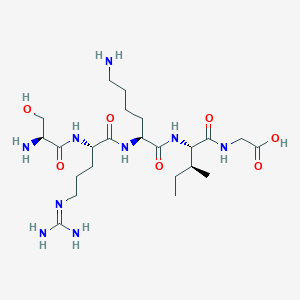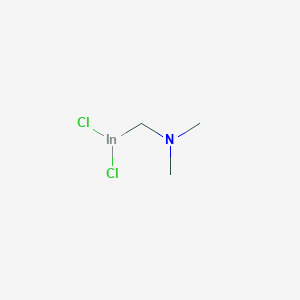
Benzaldehyde, 3,4,5-trimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Trimethoxy-2-(2-oxo-2H-chromen-4-yl)benzaldehyde: is an organic compound that belongs to the class of trisubstituted aromatic aldehydes. This compound is characterized by the presence of three methoxy groups attached to a benzaldehyde moiety, along with a chromone ring system.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trimethoxy-2-(2-oxo-2H-chromen-4-yl)benzaldehyde typically involves the Claisen-Schmidt condensation reaction. This reaction is performed between 3,4,5-trimethoxyacetophenone and an appropriate aldehyde under basic or acidic conditions. The reaction yields the desired chalcone, which can then be further cyclized to form the chromone ring .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through the oxidation of 3,4,5-trimethoxybenzyl alcohol using various oxidizing agents. The process involves the formation of an intermediate, which is then subjected to cyclization to yield the final product .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceutical drugs, including anticancer agents and other biologically active molecules .
Biology: In biological research, it is studied for its potential antiproliferative effects on cancer cells. It has shown promising results in inhibiting the growth of colorectal and prostatic cancer cells .
Medicine: The compound is being explored for its potential use in the development of new therapeutic agents for cancer treatment. Its ability to inhibit specific molecular targets makes it a valuable candidate for drug development .
Industry: In the industrial sector, the compound is used as a precursor for the synthesis of other complex organic molecules. Its versatility in chemical reactions makes it a valuable building block in organic synthesis .
作用機序
The mechanism of action of 3,4,5-Trimethoxy-2-(2-oxo-2H-chromen-4-yl)benzaldehyde involves its interaction with specific molecular targets in cancer cells. The compound is known to inhibit tubulin polymerization, which disrupts the microtubule network essential for cell division. This leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells . Additionally, it may interact with other proteins involved in cell signaling pathways, further contributing to its antiproliferative effects .
類似化合物との比較
3,4,5-Trimethoxybenzaldehyde: This compound shares the trimethoxybenzaldehyde moiety but lacks the chromone ring system.
Podophyllotoxin: A natural product with a similar mechanism of action, inhibiting tubulin polymerization.
Uniqueness: The presence of both the trimethoxybenzaldehyde moiety and the chromone ring system in 3,4,5-Trimethoxy-2-(2-oxo-2H-chromen-4-yl)benzaldehyde makes it unique compared to other similar compounds. This unique structure contributes to its distinct biological activity and potential therapeutic applications .
特性
CAS番号 |
820209-51-6 |
|---|---|
分子式 |
C19H16O6 |
分子量 |
340.3 g/mol |
IUPAC名 |
3,4,5-trimethoxy-2-(2-oxochromen-4-yl)benzaldehyde |
InChI |
InChI=1S/C19H16O6/c1-22-15-8-11(10-20)17(19(24-3)18(15)23-2)13-9-16(21)25-14-7-5-4-6-12(13)14/h4-10H,1-3H3 |
InChIキー |
ORBJFNDBFXLSGC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C(=C1)C=O)C2=CC(=O)OC3=CC=CC=C32)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl [3-amino-4-(methoxymethoxy)phenyl]acetate](/img/structure/B14210038.png)
![4-[(2-Phenylethenyl)sulfanyl]butan-1-OL](/img/structure/B14210045.png)




![Methyl 2-[(propan-2-yl)oxy]ethyl ethylphosphonate](/img/structure/B14210082.png)

